1-ACETYL-N-[(3-METHOXYPHENYL)METHYL]AZETIDINE-3-CARBOXAMIDE
Description
Properties
IUPAC Name |
1-acetyl-N-[(3-methoxyphenyl)methyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-10(17)16-8-12(9-16)14(18)15-7-11-4-3-5-13(6-11)19-2/h3-6,12H,7-9H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXAIXWSEKHGHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NCC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ACETYL-N-[(3-METHOXYPHENYL)METHYL]AZETIDINE-3-CARBOXAMIDE typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the target compound. The starting materials are often prepared through the Horner–Wadsworth–Emmons reaction, followed by further functionalization steps .
Industrial Production Methods
Industrial production of azetidine derivatives, including this compound, involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-ACETYL-N-[(3-METHOXYPHENYL)METHYL]AZETIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-ACETYL-N-[(3-METHOXYPHENYL)METHYL]AZETIDINE-3-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-ACETYL-N-[(3-METHOXYPHENYL)METHYL]AZETIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-acetyl-N-[(3-methoxyphenyl)methyl]azetidine-3-carboxamide with two structurally related compounds from published literature, focusing on synthesis, physicochemical properties, and biological relevance.
Thieno[3,2-d]pyrimidin-4-ones Derivatives (e.g., 1a–b)
Structural Features :
- Core: Thieno[3,2-d]pyrimidin-4-one (a fused thiophene-pyrimidine system).
- Substituents : 3-Methoxyphenyl group attached to the thiophene ring.
- Functional Groups : Carboxylate (1a) or hydroxyl (1b) moieties.
(3R,4R)-4-Amino-1-[[4-[(3-Methoxyphenyl)amino]pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol
Structural Features :
- Core : Piperidine-pyrrolotriazine hybrid.
- Substituents: 3-Methoxyphenylamino group on the pyrrolotriazine moiety.
- Functional Groups: Amino and hydroxyl groups on the piperidine ring.
Key Structural and Functional Divergences
Ring Size and Rigidity: The azetidine core’s small size may limit conformational adaptability compared to six-membered piperidine or fused systems like thienopyrimidinones. This could affect binding kinetics in biological targets.
Synthetic Accessibility: Azetidine derivatives often require specialized methods for ring closure, whereas thienopyrimidinones and piperidine hybrids leverage well-established cyclization protocols .
Biological Activity
1-Acetyl-N-[(3-methoxyphenyl)methyl]azetidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.
- Molecular Formula : C13H15N3O2
- Molecular Weight : 249.27 g/mol
- Boiling Point : 431.3 °C
- LogP : 0.49
The compound acts primarily as a small-molecule inhibitor targeting specific pathways involved in tumor cell proliferation. Its structure allows it to interact with various biological targets, including STAT3 (Signal Transducer and Activator of Transcription 3), which is known to play a critical role in cancer cell survival and proliferation.
Antitumor Effects
Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that it can inhibit the growth of human breast cancer cell lines (MDA-MB-231 and MDA-MB-468) with an effective concentration (EC50) in the low micromolar range. For example, one study reported an EC50 value of approximately 2.7 μM against MDA-MB-231 cells .
Mechanistic Insights
The compound's effectiveness is attributed to its ability to inhibit the DNA-binding activity of STAT3, a transcription factor that is often constitutively active in various cancers. The inhibition of STAT3 leads to reduced expression of genes that promote cell survival and proliferation. This was demonstrated through electrophoretic mobility shift assays (EMSA), where the compound showed sub-micromolar potency in cell-free assays but displayed variable cellular activity, suggesting that membrane permeability may limit its effectiveness in whole cells .
Case Studies
- Breast Cancer Cell Lines : In a comparative study, various azetidine analogues were tested for their effects on breast cancer cell lines. The results indicated that while some analogues had strong inhibitory effects in vitro, their cellular activities were often lower due to poor membrane permeability .
- Prodrug Formulation : The development of methyl esters from the carboxylic acid versions of azetidine compounds improved cellular uptake and activity. For instance, methyl ester derivatives showed enhanced cellular activities with EC50 values significantly lower than their corresponding acid forms .
Data Tables
| Compound Name | Target | EC50 (μM) | Mechanism |
|---|---|---|---|
| This compound | STAT3 | 2.7 | Inhibits DNA binding |
| Methyl Ester Derivative | STAT3 | 1.8 | Prodrug conversion enhances activity |
Q & A
Q. Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions.
- Catalysis : Use of palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl groups) .
- Temperature Control : Gradual heating (60–80°C) minimizes side reactions during acetylation.
Q. Example Workflow :
Synthesize azetidine-3-carboxylic acid via cyclization.
React with 3-methoxybenzyl chloride under basic conditions (K₂CO₃, DMF, 50°C).
Acetylate the secondary amine using acetic anhydride/pyridine.
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Confirm regiochemistry of the azetidine ring and substitution patterns on the phenyl group. For example, the methoxy group (-OCH₃) appears as a singlet at ~3.8 ppm in 1H NMR .
- IR Spectroscopy : Identify carbonyl stretches (amide C=O at ~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- X-ray Crystallography : Resolve crystal packing and stereochemistry (critical for structure-activity relationship studies) .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion for C₁₅H₁₉N₂O₃: calculated 287.1396).
Data Interpretation Tip : Compare experimental spectra with computational simulations (e.g., DFT) to resolve ambiguities .
Basic: How does the compound’s structure influence its reactivity in nucleophilic or electrophilic reactions?
Methodological Answer:
- Electrophilic Sites : The azetidine nitrogen and carboxamide oxygen are susceptible to electrophilic attack.
- Nucleophilic Reactivity : The methoxyphenyl group directs electrophilic substitution (e.g., nitration at the para position).
- Steric Effects : The bulky 3-methoxybenzyl group may hinder reactions at the azetidine’s 3-position.
Q. Experimental Design :
- Perform competitive kinetic studies using model electrophiles (e.g., bromine or iodonium salts) to map reactivity .
- Use Hammett plots to correlate substituent effects with reaction rates .
Advanced: How can machine learning (ML) guide the design of novel derivatives or predict synthetic pathways?
Methodological Answer:
- Precursor Selection : Train ML models on databases (e.g., Reaxys, PubChem) to recommend precursors based on structural similarity to the target compound .
- Reaction Outcome Prediction : Use graph neural networks (GNNs) to predict regioselectivity in azetidine functionalization.
- Parameter Optimization : Apply Bayesian optimization to identify ideal reaction conditions (e.g., solvent, catalyst loading) .
Case Study : A response surface model (RSM) was used to optimize yield in a related carboxamide synthesis by varying temperature, solvent polarity, and stirring rate .
Advanced: How should researchers address contradictions in experimental data (e.g., unexpected byproducts or variable yields)?
Methodological Answer:
- Root-Cause Analysis :
- Impurity Profiling : Use LC-MS or GC-MS to identify byproducts (e.g., acetyl migration products).
- Kinetic Isotope Effects (KIE) : Study deuterated analogs to distinguish between competing mechanisms.
- Statistical Tools :
Example : A study on azetidine derivatives found that residual moisture (>0.5%) led to hydrolysis of the acetyl group, reducing yield by 20–30% .
Advanced: What mechanistic insights are critical for understanding the compound’s behavior in catalytic cycles?
Methodological Answer:
- Intermediate Trapping : Use low-temperature NMR (-40°C) to detect transient species (e.g., azetidinium ions).
- Isotopic Labeling : Track 18O in the carboxamide group during hydrolysis to confirm reaction pathways.
- Computational Modeling :
Key Finding : Azetidine’s ring strain (~25 kcal/mol) significantly lowers activation energy for ring-opening compared to larger heterocycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
